2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol typically involves the reaction of 4-aminophenylethylamine with piperazine in the presence of ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Aminophenyl)piperazin-1-yl]ethanol: A closely related compound with similar chemical structure and properties.
2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol: Another related compound used in pharmaceutical applications.
Uniqueness
2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H23N3O |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-[4-[2-(4-aminophenyl)ethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C14H23N3O/c15-14-3-1-13(2-4-14)5-6-16-7-9-17(10-8-16)11-12-18/h1-4,18H,5-12,15H2 |
InChI Key |
ATOWJDADTHIRHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)N)CCO |
Origin of Product |
United States |
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